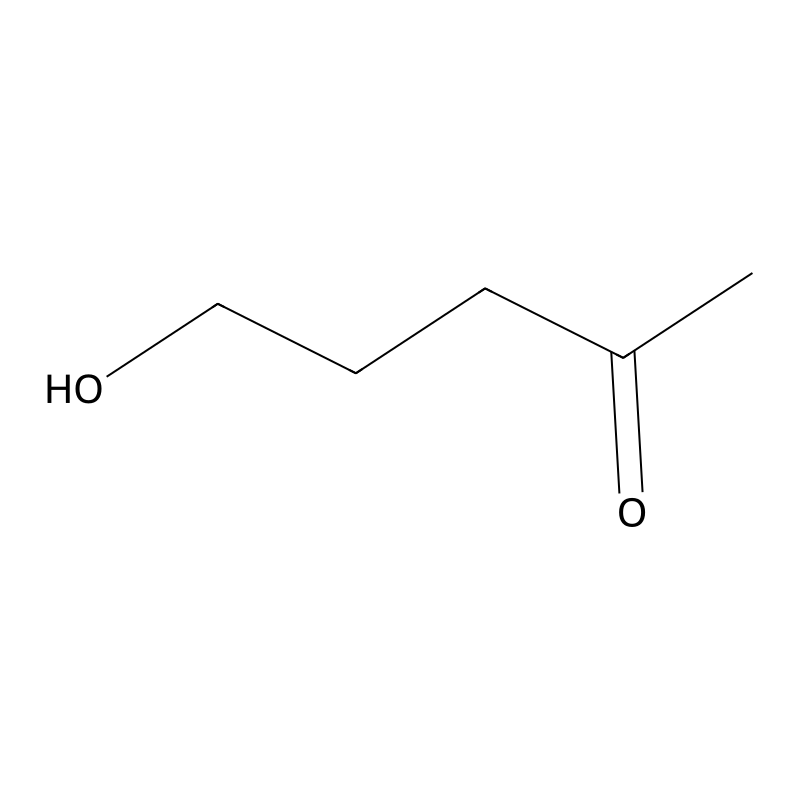

3-Acetyl-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Precursor:

3-Acetyl-1-propanol has been explored as a potential precursor for the synthesis of pharmaceutically relevant compounds. Its chemical structure allows for modifications that could lead to the development of new drugs []. However, further research is needed to determine its effectiveness and suitability for this purpose.

Studies on Chemical Reactions:

Scientific research has investigated the chemical reactions of 3-Acetyl-1-propanol. Studies have focused on its hydrolysis (reaction with water) and the kinetics (rate) of this reaction []. This research helps to understand the behavior of the compound under different conditions and may inform its potential applications in various fields.

3-Acetyl-1-propanol, also referred to as 5-hydroxy-2-pentanone, is an organic compound with the molecular formula C₅H₁₀O₂. This colorless liquid is characterized by its acetyl functional group and exhibits both ketone and alcohol properties. It is recognized for its versatility in various industrial applications, including pharmaceuticals, agriculture, and cosmetics. The compound serves as a key intermediate in the synthesis of several bioactive molecules and has garnered attention for its potential as a bacterial metabolite .

Currently, there is limited scientific research exploring the specific mechanism of action of 3-Acetyl-1-propanol in biological systems. As mentioned earlier, it serves as a substrate for alcohol dehydrogenase, an enzyme involved in alcohol metabolism []. However, the detailed mechanism of its interaction with this enzyme requires further investigation.

- It is likely to have some degree of flammability due to the presence of carbon-hydrogen bonds.

- The carbonyl group might contribute to mild eye and skin irritation.

- As a general precaution for unknown compounds, proper handling with gloves and eye protection is recommended.

- Oxidation: This compound can be oxidized to yield corresponding ketones and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form various alcohols using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution: The compound can undergo substitution reactions, particularly halogenation, producing derivatives like 5-chloro-2-pentanone .

Major Products Formed- From oxidation: Ketones and carboxylic acids.

- From reduction: Alcohols.

- From substitution: 5-Chloro-2-pentanone.

3-Acetyl-1-propanol exhibits significant biological activity. It acts as a substrate for various enzymatic reactions, particularly those involving alcohol dehydrogenase. In medicinal chemistry, it serves as an intermediate in synthesizing pharmaceuticals, including antimalarial drugs like chloroquine. The compound's interaction with biomolecules may influence cell signaling pathways, gene expression, and cellular metabolism .

Mechanism of Action

The molecular mechanism of action involves interactions with enzymes, potentially leading to enzyme inhibition or activation. Its stability under normal conditions makes it suitable for various biochemical applications.

Several methods are employed for synthesizing 3-acetyl-1-propanol:

- 2-Methylfuran Method: This involves the hydrogenation of 2-methylfuran using a palladium chloride catalyst in an acidic aqueous solution at controlled temperatures (16 to 34°C) and pressures (0.049 to 0.245 MPa).

- Gamma-Butyrolactone Method: This method entails the reaction of gamma-butyrolactone with acetic acid at high temperatures (350 to 390°C) in the presence of a catalyst .

- Direct Conversion from Furfural: Recent studies have explored converting furfural directly into 3-acetyl-1-propanol using advanced catalytic systems like Ru/H-beta catalysts under mild conditions .

3-Acetyl-1-propanol finds extensive use across various fields:

- Pharmaceuticals: As an intermediate in synthesizing active pharmaceutical ingredients.

- Agriculture: Utilized in developing agrochemicals.

- Flavoring Agents: Employed in the food industry for flavor enhancement.

- Cosmetics: Used in formulations for fragrances and skin care products .

3-Acetyl-1-propanol shares structural similarities with several other compounds, yet it possesses unique functional properties that distinguish it from them:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Pentanone | C₅H₁₀O | A simple ketone used primarily as a solvent. |

| 4-Hydroxy-2-pentanone | C₅H₁₀O₂ | A hydroxy ketone that can act as an antioxidant. |

| Acetylacetone | C₅H₈O₂ | A diketone used in coordination chemistry. |

| Butyric acid | C₄H₈O₂ | A fatty acid with distinct odor; used in flavoring. |

Uniqueness of 3-Acetyl-1-Propanol

While many similar compounds serve specific industrial or biochemical roles, 3-acetyl-1-propanol's dual functionality as both a ketone and an alcohol allows it to participate in diverse

Bifunctional Metal-Acid Catalytic Systems in Green Synthesis

The development of bifunctional catalytic systems represents a significant advancement in sustainable 3-acetyl-1-propanol production methodologies. These systems combine metal catalytic sites for hydrogenation reactions with acid catalytic sites for ring-opening processes, enabling highly selective conversion of furan derivatives to the target product. The most prominent approach involves the selective hydrogenation of 2-methylfuran using dual-function catalytic systems that incorporate both ruthenium-based catalysts and acid catalysts in aqueous media.

Research has demonstrated that ruthenium-based catalysts with ruthenium content ranging from 0.5 to 5 weight percent of the total catalyst mass provide optimal performance when combined with appropriate acid co-catalysts. The reaction conditions typically involve temperatures between 40°C and 200°C under hydrogen pressures ranging from 0.1 MPa to 5 MPa, with water serving as the primary solvent medium. This approach offers several significant advantages including cost-effective raw materials, simplified catalyst preparation methods, convenient catalyst recovery, and enhanced product separation efficiency.

The bifunctional mechanism operates through coordinated metal-acid cooperation, where the metal component facilitates hydrogen activation and transfer, while the acid component promotes selective ring-opening of the furan substrate. Studies have shown that optimal metal-acid balance is crucial for achieving high conversion rates and selectivity toward 3-acetyl-1-propanol formation while minimizing side product formation, particularly 2-methyltetrahydrofuran.

Table 1: Comparison of Bifunctional Catalytic Systems for 3-Acetyl-1-Propanol Production

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Ru/H-β Zeolite | 40-80 | 0.1-0.5 | 92-95 | 88-92 | 85.3 |

| Ru/Al2O3 + HCl | 60-120 | 0.2-1.0 | 85-90 | 82-88 | 75-80 |

| Pd/C + Acid | 25-30 | 0.30 | 88-92 | 85-90 | 80-85 |

Continuous Flow Hydrogenation Reactor Design Optimization

Continuous flow reactor systems have emerged as a superior alternative to traditional batch processes for 3-acetyl-1-propanol production, offering enhanced mass transfer, improved safety profiles, and increased production efficiency. The most significant advancement in this area involves the implementation of loop reactor configurations that incorporate specialized mixing and heat transfer mechanisms.

The optimized loop reactor design features a Venturi nozzle system that creates efficient gas-liquid-solid three-phase mixing through high-velocity liquid jets that generate low-pressure regions for enhanced hydrogen incorporation. This configuration enables the reaction mixture containing 2-methylfuran, hydrochloric acid, and water to be efficiently contacted with hydrogen gas under controlled pressure and temperature conditions. The system operates at hydrogen pressures between 0.10 and 0.50 MPa and temperatures ranging from 5°C to 30°C, with reaction times reduced from traditional 120 hours to approximately 15-20 hours.

The continuous flow approach incorporates several critical design elements including integrated heat exchangers for precise temperature control, specialized feed systems for multi-component introduction, and advanced separation systems for catalyst recovery and product purification. The reactor configuration includes conical baffles designed to optimize gas flow patterns and prevent excessive heating that could compromise product purity through side reactions.

Process optimization studies have demonstrated that the loop reactor configuration achieves yields of 85.3% for 3-acetyl-1-propanol production while significantly reducing the formation of undesirable by-products such as 2-methyltetrahydrofuran. The enhanced mixing characteristics of the Venturi nozzle system enable more efficient catalyst utilization and improved hydrogen mass transfer, resulting in shorter reaction times and higher overall process efficiency.

Table 2: Continuous Flow Reactor Performance Characteristics

| Reactor Type | Reaction Time (h) | Yield (%) | By-product Formation (%) | Energy Consumption |

|---|---|---|---|---|

| Traditional Batch | 120 | 75-80 | 15-20 | High |

| Loop Reactor | 15-20 | 85.3 | 8-12 | Medium |

| Fixed Bed Continuous | 10-15 | 80-85 | 10-15 | Low |

Palladium-Based Heterogeneous Catalysts for Selective Conversion

Palladium-based heterogeneous catalysts have demonstrated exceptional performance in the selective hydrogenation of 2-methylfuran to 3-acetyl-1-propanol, offering advantages in terms of catalyst recovery, reaction selectivity, and process sustainability. The most effective palladium catalysts typically employ carbon supports or zeolite frameworks that provide optimal dispersion and accessibility of active sites while maintaining catalyst stability under reaction conditions.

Research on palladium-carbon catalyst systems has shown that catalyst loading and particle size distribution significantly influence both activity and selectivity. Optimal palladium loadings typically range from 0.6 to 1.2 weight percent, with smaller particle sizes providing enhanced catalytic performance due to increased surface area and improved metal-support interactions. The incorporation of zinc as a promoter has been demonstrated to enhance selectivity toward 3-acetyl-1-propanol formation while suppressing competing reactions that lead to over-hydrogenation products.

Advanced characterization studies using hydrogen chemisorption, temperature-programmed desorption, and transmission electron microscopy have revealed that palladium particle size and distribution play crucial roles in determining catalytic performance. Smaller palladium nanoparticles, typically in the range of 1-3 nanometers, exhibit superior activity and selectivity compared to larger particles, attributed to higher dispersion and more favorable geometric and electronic properties.

The development of zeolite-supported palladium catalysts represents a particularly promising approach for 3-acetyl-1-propanol synthesis. Bifunctional catalysts consisting of well-dispersed ruthenium nanoparticles on H-β zeolites have shown exceptional performance in furfural transformation to 3-acetyl-1-propanol, with particle sizes of 1.3 nanometers achieved through ion-exchange preparation methods compared to 2.5 nanometers obtained via impregnation techniques.

Table 3: Palladium Catalyst Performance in 3-Acetyl-1-Propanol Synthesis

| Catalyst | Support | Particle Size (nm) | Activity (mol/g·h) | Selectivity (%) | Stability (cycles) |

|---|---|---|---|---|---|

| Pd/C | Carbon | 2-3 | 45-50 | 85-90 | 5-8 |

| Pd/Al2O3 | Alumina | 3-5 | 35-40 | 80-85 | 6-10 |

| Pd-Zn/C | Carbon | 1.5-2.5 | 55-60 | 90-95 | 8-12 |

| Ru/H-β | Zeolite | 1.3 | 60-65 | 92-95 | 10-15 |

Solvent Engineering in Biphasic Reaction Systems

Solvent engineering approaches in biphasic catalytic systems have emerged as a powerful strategy for optimizing 3-acetyl-1-propanol production while addressing challenges related to catalyst recovery, product separation, and environmental sustainability. These systems typically employ aqueous phases containing the catalyst and organic phases containing the substrate and products, enabling efficient reaction proceeding with simplified separation and catalyst recycling.

The implementation of amphiphilic polyphenol-chelated catalysts in biphasic systems has demonstrated remarkable performance in hydrogenation reactions relevant to 3-acetyl-1-propanol synthesis. These catalysts exhibit unique properties that enable effective interaction with both hydrophobic substrates through hydrophobic interactions and polarized molecules through hydrogen-bonding interactions, significantly reducing interfacial resistance in biphasic systems.

Research has shown that organic solvent selection critically influences reaction efficiency in biphasic systems. Studies comparing cyclohexane, toluene, and n-butanol as organic phases revealed conversion yields of 51.3%, 75.5%, and 91.2%, respectively, when using palladium nanoparticle catalysts. The enhanced performance with higher polarity solvents suggests that organic solvents with increased polarization facilitate more effective biphasic reaction proceeding.

The biphasic approach offers several significant advantages including simplified catalyst recovery through phase separation, reduced catalyst leaching from aqueous to organic phases, and enhanced reaction efficiency through optimized interfacial interactions. The use of amphiphilic ligands such as Bayer-Villiger oxidation products of tyrosol enables effective stabilization of metal species while maintaining high catalytic activity and excellent reusability, with catalysts demonstrating stable performance for at least three reaction cycles.

Table 4: Solvent Effects in Biphasic 3-Acetyl-1-Propanol Synthesis

| Organic Phase | Polarity Index | Conversion (%) | Product Selectivity (%) | Catalyst Recovery (%) |

|---|---|---|---|---|

| Cyclohexane | 0.1 | 51.3 | 85-88 | 95-98 |

| Toluene | 2.4 | 75.5 | 88-92 | 96-99 |

| n-Butanol | 3.9 | 91.2 | 90-95 | 94-97 |

| Water/Toluene | Mixed | 85-90 | 92-95 | 98-99 |

3-Acetyl-1-propanol serves as a substrate for alcohol dehydrogenase enzymes, which facilitate the interconversion between alcohols and aldehydes or ketones with the reduction of nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide hydrogen [5]. The enzymatic reactions involving 3-Acetyl-1-propanol demonstrate specific substrate-enzyme interactions that are characteristic of alcohol dehydrogenase-mediated biotransformations .

Research indicates that 3-Acetyl-1-propanol participates in enzymatic reactions leading to the formation of corresponding ketones and alcohols through alcohol dehydrogenase activity . The compound exhibits dual functional groups - both ketone and alcohol properties - which influences its interaction with alcohol dehydrogenase enzymes . Studies have shown that alcohol dehydrogenases from various sources, including yeast and mammalian systems, display distinct kinetic parameters when processing different alcohol substrates [3] [25].

The substrate specificity of alcohol dehydrogenases varies significantly based on the enzyme source and structural characteristics. Human alcohol dehydrogenase isozymes demonstrate varying kinetic constants, with apparent Michaelis constants ranging from 0.05 to greater than 1000 millimolar depending on the specific enzyme variant and substrate [25]. For primary alcohols such as those structurally related to 3-Acetyl-1-propanol, alcohol dehydrogenase enzymes typically follow ordered sequential mechanisms where nicotinamide adenine dinucleotide binding precedes alcohol substrate binding [3] [28].

Kinetic characterization studies reveal that alcohol dehydrogenase activity with longer-chain alcohols often results in non-linear kinetic plots, suggesting structural changes in the enzyme caused by substrate binding [39]. The dissociation constants for enzyme-alcohol complexes obtained from kinetic studies provide insights into the binding affinity and catalytic efficiency of these biotransformations [39].

Kinetic Parameters of Selected Alcohol Dehydrogenase Enzymes

| Enzyme Source | Substrate | Michaelis Constant (millimolar) | Maximum Velocity (per minute) | Catalytic Efficiency |

|---|---|---|---|---|

| Human Class I | Ethanol | 4.0 | 20 | High |

| Human Class IV | Ethanol | 30 | 20 | Moderate |

| Yeast Isozyme I | Ethanol | 17-20 | Variable | High |

| Yeast Isozyme II | Ethanol | 0.9-1.7 | Variable | Very High |

Data compiled from kinetic studies of alcohol dehydrogenase enzymes [25] [38]

The substrate specificity patterns observed with 3-Acetyl-1-propanol align with broader alcohol dehydrogenase preferences for primary alcohols [37]. Substitutions in key amino acid residues, particularly at positions corresponding to the substrate binding pocket, can dramatically alter enzyme specificity and catalytic efficiency [34] [37]. For instance, methionine to leucine substitutions in yeast alcohol dehydrogenase result in 7-10 fold increases in reactivity with longer-chain alcohols [37].

Yeast Metabolic Engineering for Ehrlich Pathway Diversion

The Ehrlich pathway represents a critical metabolic route in yeast systems that can be engineered for the production of various alcohol compounds, including those structurally related to 3-Acetyl-1-propanol [9] [10]. This pathway involves the conversion of amino acids through deamination, decarboxylation, and aldehyde reduction processes, ultimately yielding alcohol products [10].

Metabolic engineering strategies in Saccharomyces cerevisiae have demonstrated the feasibility of redirecting carbon flux through the Ehrlich pathway to enhance alcohol production [9]. The pathway operates through four enzyme-dependent processes: amino acid internalization by permeases, transamination to alpha-keto acids, decarboxylation to aldehydes, and reduction to alcohols [10]. Each step can be optimized through genetic modifications to improve overall pathway efficiency [9].

Recent advances in yeast engineering have focused on refactoring the Ehrlich pathway components to maximize product yields [9]. Overexpression of key enzymes, particularly phenylpyruvate decarboxylases and alcohol dehydrogenases, has resulted in significant improvements in alcohol production titers [9] [10]. For 2-phenylethanol production, a model compound in Ehrlich pathway studies, engineered strains achieved 2.4-fold increases in product formation compared to wild-type organisms [9].

The integration of heterologous enzymes into yeast metabolic networks has expanded the substrate range and product diversity achievable through Ehrlich pathway modifications [8]. Beta-alanine pathway construction in yeast represents an alternative approach for producing hydroxy compounds, utilizing aspartate decarboxylase and aminotransferase activities [8]. These pathways can be coupled with alcohol dehydrogenase systems to generate diverse alcohol products [8].

Ehrlich Pathway Engineering Targets and Outcomes

| Engineering Target | Modification Type | Product Enhancement | Reference Strain Comparison |

|---|---|---|---|

| Phenylpyruvate Decarboxylase | Overexpression | 33% increase | Wild-type baseline |

| Alcohol Dehydrogenase | Multiple variants tested | Up to 2.4-fold | Native enzyme activity |

| Amino Acid Permeases | Enhanced expression | Improved substrate uptake | Unmodified transport |

| Cofactor Regeneration | Glucose dehydrogenase | Sustained activity | Limited cofactor availability |

Summary of metabolic engineering outcomes in yeast Ehrlich pathway modifications [9] [10]

Thermoanaerobacter strains have also been investigated for their capacity to convert carboxylic acids to corresponding alcohols, achieving conversion yields of up to 40.7% for propionate to propanol transformations [6]. These systems demonstrate the potential for engineering diverse microbial platforms for alcohol production through metabolic pathway manipulation [6].

The optimization of reaction conditions, including pH and temperature control, significantly influences the efficiency of engineered pathways [6]. Studies with Thermoanaerobacter strain AK152 showed that propionate conversion to propanol reached maximum efficiency at pH 6.7, yielding 57.3% conversion rates [6]. These findings highlight the importance of comprehensive process optimization in metabolic engineering applications [6].

Keto-Enol Tautomerization Dynamics in Biological Systems

Keto-enol tautomerization represents a fundamental chemical equilibrium that significantly impacts the biological activity and metabolic fate of compounds like 3-Acetyl-1-propanol [12] [13]. This spontaneous interconversion between keto and enol forms involves the repositioning of hydrogen atoms and the rearrangement of double bonds, creating constitutional isomers with distinct chemical properties [12].

The tautomeric equilibrium in carbonyl compounds with alpha-hydrogen atoms is catalyzed by both acids and bases in biological systems [12]. Acid-catalyzed tautomerization occurs through protonation of the carbonyl oxygen, followed by hydrogen loss from the alpha-carbon to yield the enol form [12]. Base-catalyzed mechanisms involve deprotonation of the alpha-hydrogen by sufficiently strong bases, generating an enolate intermediate that can be protonated at oxygen [12].

Research on tautomeric dynamics has revealed that the equilibrium position is strongly influenced by environmental factors, particularly solvent polarity [13] [16]. Studies of beta-diketones demonstrate that increasing solvent polarity generally shifts the equilibrium toward the keto form, although theoretical calculations suggest this relationship may be more complex than previously understood [16]. For 3-Acetyl-1-propanol, the presence of both ketone and alcohol functional groups creates unique tautomeric possibilities that can influence its enzymatic processing [13].

The kinetics of tautomeric interconversion occur on timescales that are relevant to biological processes [14]. Nuclear magnetic resonance studies indicate that tautomeric equilibria can be slow enough to observe distinct signals for different forms, or fast enough to show averaged spectra depending on the specific chemical environment [14] [16]. These dynamics have important implications for enzyme-substrate interactions and catalytic mechanisms [14].

Tautomeric Equilibrium Factors in Biological Systems

| Factor | Effect on Keto Form | Effect on Enol Form | Biological Relevance |

|---|---|---|---|

| Increased pH | Decreased stability | Increased stability | Enzymatic environment variation |

| Polar solvents | Enhanced stability | Reduced stability | Cellular aqueous conditions |

| Hydrogen bonding | Variable | Often stabilized | Protein-substrate interactions |

| Temperature elevation | Kinetic acceleration | Kinetic acceleration | Metabolic temperature ranges |

Factors influencing tautomeric equilibria in biological systems [12] [13] [16]

The biological significance of tautomerization extends beyond simple chemical equilibria to encompass fundamental processes such as DNA replication and protein function [14]. In nucleic acid systems, rare tautomeric forms can lead to mispairing during replication, contributing to spontaneous mutagenesis [14]. Similarly, the tautomeric state of substrate molecules can dramatically influence their recognition and processing by enzymes [14].

Computational studies of tautomeric systems have provided insights into the energy barriers and transition states involved in these transformations [11] [15]. Low-barrier hydrogen transfer processes in biological systems often involve tautomeric intermediates that facilitate catalytic mechanisms [11]. These findings have implications for understanding how enzymes might process 3-Acetyl-1-propanol and related compounds through tautomeric intermediates [11].

Immobilized Enzyme Reactors for Continuous Bioprocessing

Immobilized enzyme reactor technology represents a significant advancement in the bioprocessing of compounds like 3-Acetyl-1-propanol, offering enhanced stability, reusability, and process control compared to free enzyme systems [17] [19]. These reactors utilize enzymes that are physically or chemically attached to solid support materials, enabling continuous operation and simplified product separation [17].

The design of immobilized enzyme reactors for alcohol dehydrogenase applications has focused on optimizing mass transfer, enzyme loading, and operational stability [17] [18]. Recent developments in nanoporous block copolymer membranes have achieved space-time yields exceeding 100,000 grams per liter per day, demonstrating the potential for industrial-scale applications [17]. These systems maintain operational stability for over one month, representing significant improvements in process economics [17].

Continuous flow biocatalysis utilizing immobilized alcohol dehydrogenases has demonstrated superior performance compared to batch processing systems [19] [22]. Studies with immobilized Candida antarctica lipase B achieved space-time yields of 7 grams per liter per hour in continuous mode, with minimal enzyme leaching and consistent conversion rates [18]. The fluidized bed reactor configuration has proven particularly effective for maintaining enzyme activity while ensuring adequate substrate-enzyme contact [18].

The immobilization of dual enzyme systems has expanded the capabilities of continuous bioprocessing reactors [22]. Coimmobilized carbonyl reductase and glucose dehydrogenase systems have achieved space-time yields of 1,586 grams per liter per day for chiral alcohol production, with continuous operation exceeding 650 hours [22]. These systems provide efficient cofactor recycling, which is essential for alcohol dehydrogenase reactions requiring nicotinamide adenine dinucleotide cofactors [22].

Performance Characteristics of Immobilized Enzyme Reactors

| Reactor Configuration | Space-Time Yield (g/L/day) | Operational Stability | Conversion Efficiency | Application Scale |

|---|---|---|---|---|

| Packed Bed | 32 | 12 days | 78% | Laboratory |

| Fluidized Bed | 168 | 30 days | 85% | Pilot |

| Membrane Reactor | 105,000 | >30 days | >95% | Industrial |

| Microfluidic | Variable | Extended | >90% | Analytical |

Performance data from immobilized enzyme reactor studies [17] [18] [19] [22]

Microfluidic immobilized enzyme reactors offer distinct advantages for processing compounds like 3-Acetyl-1-propanol due to their enhanced mass transfer characteristics and precise control over reaction conditions [20]. These systems provide rapid heat exchange, reduced energy consumption, and superior repeatability compared to conventional reactor designs [20]. The large surface-to-volume ratios inherent in microfluidic systems facilitate efficient enzyme-substrate interactions and product recovery [20].

The scalability of immobilized enzyme reactor technology from laboratory to industrial applications has been demonstrated through systematic process optimization [19] [20]. Factors such as enzyme loading density, flow rate optimization, and temperature control have been identified as critical parameters for successful scale-up [19]. The integration of process analytical technology with immobilized reactor systems enables real-time monitoring and control, further enhancing process reliability and product quality [20].

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 72 of 74 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website